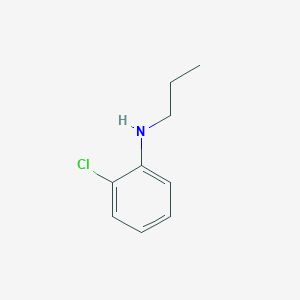

2-chloro-N-propylaniline

説明

科学的研究の応用

Glucose Sensing Applications

Scientific Field

Summary of Application

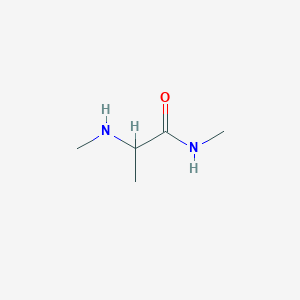

The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .

Methods of Application

The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics, which would influence sensing efficiency .

Results

The use of poly(N-methylaniline)/chitosan/H2SO4 has shown promise in improving the efficiency of glucose sensors .

Synthesis of Anilines

Scientific Field

Summary of Application

Chloroarenes, such as 2-chloro-N-propylaniline, are often used in the synthesis of anilines .

Methods of Application

The reaction mechanism and the relative activities of these substituents are affected by the structure of the substrates, the nature of the nucleophiles, and the reaction conditions .

Results

The use of chloroarenes in the synthesis of anilines has been found to be effective, although the reaction speed and efficiency can vary based on several factors .

Synthesis of Water-soluble Polyaniline

Scientific Field

Summary of Application

Pure polyaniline (PAni) is insoluble in water. Water-soluble complexes of PAni with different cellulose derivatives were successfully synthesized .

Methods of Application

The synthesis involves chemical oxidation polymerization of aniline in an aqueous solution of cellulose derivatives .

Results

The resulting water-soluble complexes of PAni have potential applications in various fields due to their improved solubility .

Palladium-Catalyzed Amination

Summary of Application

Palladium-catalyzed amination is a common method used in the synthesis of anilines .

Methods of Application

This method involves the reaction of secondary amines, primary amines, and ammonia equivalents with palladium catalysts .

Results

The use of palladium-catalyzed amination has been found to be effective in synthesizing anilines, although the reaction speed and efficiency can vary based on several factors .

Synthesis of Substituted Polyanilines

Summary of Application

Substituted polyanilines have been synthesized for various applications due to their improved solubility and processability .

Methods of Application

The synthesis involves chemical oxidation polymerization of aniline in an aqueous solution .

Results

The resulting substituted polyanilines have potential applications in various fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials .

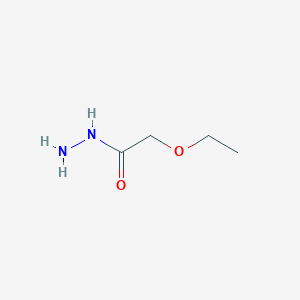

Multistep Synthesis

Summary of Application

Multistep synthesis is a common method used in the synthesis of complex organic compounds .

Methods of Application

This method involves a series of chemical reactions, each of which adds one or more atoms to the growing organic molecule .

Results

Multistep synthesis has been found to be effective in synthesizing complex organic compounds, although the reaction speed and efficiency can vary based on several factors .

特性

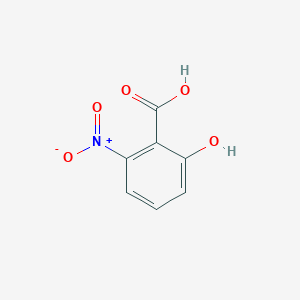

IUPAC Name |

2-chloro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWGYBJTIFPBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569654 | |

| Record name | 2-Chloro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-propylaniline | |

CAS RN |

55238-18-1 | |

| Record name | 2-Chloro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)